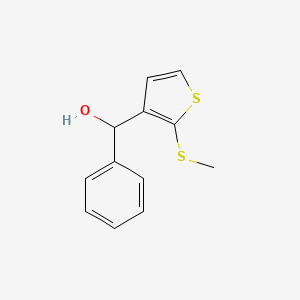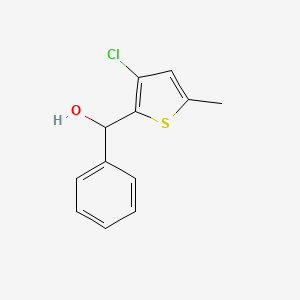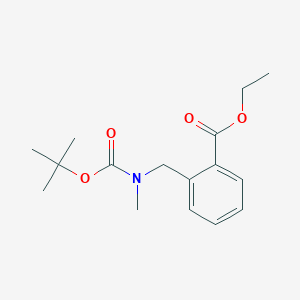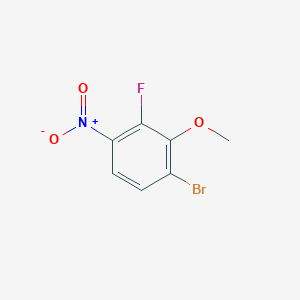
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3. It is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. One common route involves the nitration of 1-bromo-3-fluoro-2-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Nucleophilic Substitution: 1-Amino-3-fluoro-2-methoxy-4-nitrobenzene.
Reduction: 1-Bromo-3-fluoro-2-methoxy-4-aminobenzene.
Oxidation: 1-Bromo-3-fluoro-2-carboxy-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
- 1-Bromo-4-fluoro-2-methoxy-3-nitrobenzene
- 1-Fluoro-3-methoxy-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties, making it valuable for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C7H5BrFNO3 |
|---|---|
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
RQZACALGHVCBMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


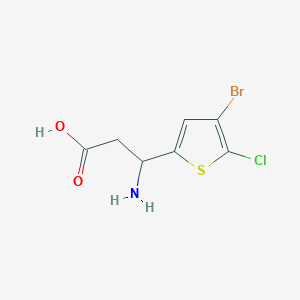
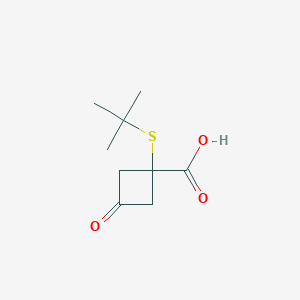
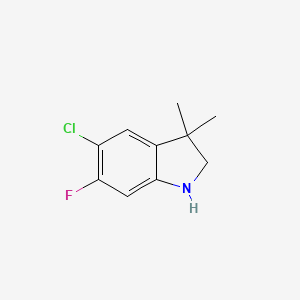
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)

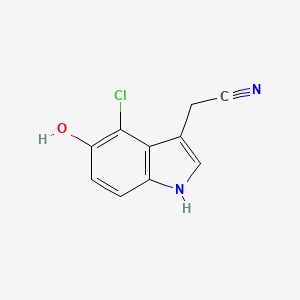
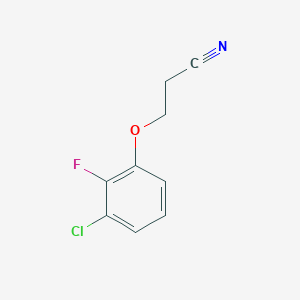
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
